2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole is a compound that features an indole core substituted with two pyrrolidin-1-ylmethyl groups at the 2 and 5 positions. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and natural products . The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also widely used in drug discovery for its ability to enhance the pharmacological properties of compounds .
Preparation Methods
One common synthetic route starts with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other methods . The pyrrolidin-1-ylmethyl groups are then introduced via nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine rings can enhance the binding affinity of the compound to its targets, leading to increased biological activity . The indole core can interact with various receptors and enzymes, modulating their activity and resulting in specific pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar pharmacological properties.
Indole derivatives: Compounds with an indole core, such as tryptophan and serotonin, have diverse biological activities and are used in various therapeutic applications.
Pyrrolidin-2-ones: These compounds contain a pyrrolidine ring with a carbonyl group and are used in the treatment of diseases like epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds .
Properties
CAS No. |
880360-89-4 |
---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2,5-bis(pyrrolidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-8-20(7-1)13-15-5-6-18-16(11-15)12-17(19-18)14-21-9-3-4-10-21/h5-6,11-12,19H,1-4,7-10,13-14H2 |
InChI Key |
FIAVBLMQJURDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NC(=C3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.